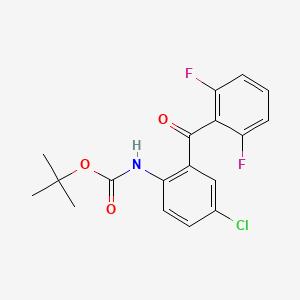
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate is a chemical compound with the molecular formula C18H16ClF2NO3. It is known for its unique structural properties, which include a tert-butyl group, a chloro group, and a difluorobenzoyl group attached to a phenylcarbamate backbone.
Métodos De Preparación
The synthesis of tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate typically involves the reaction of 4-chloro-2-(2,6-difluorobenzoyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the phenyl ring.
This compound: Similar in structure but with different functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties .
Propiedades
Fórmula molecular |
C18H16ClF2NO3 |
|---|---|
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
tert-butyl N-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]carbamate |
InChI |
InChI=1S/C18H16ClF2NO3/c1-18(2,3)25-17(24)22-14-8-7-10(19)9-11(14)16(23)15-12(20)5-4-6-13(15)21/h4-9H,1-3H3,(H,22,24) |
Clave InChI |
BKAYOOBKJUBEMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


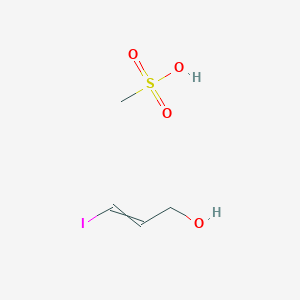
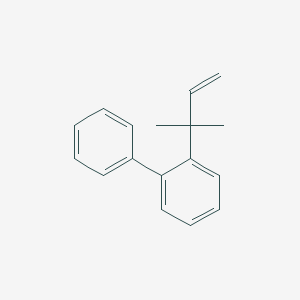
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
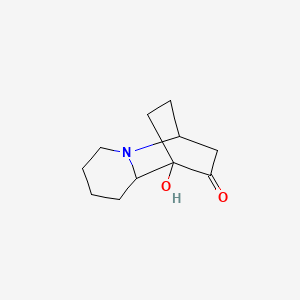
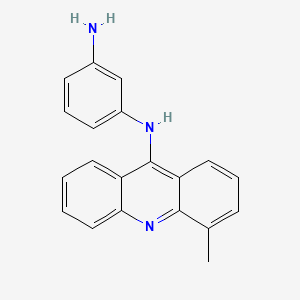
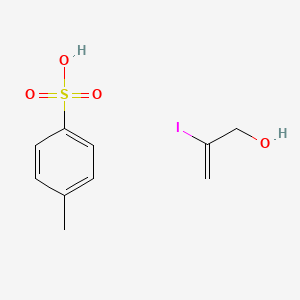
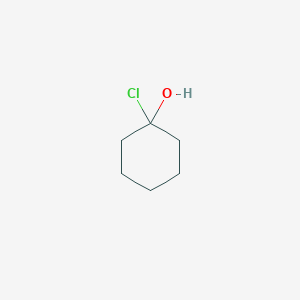

![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
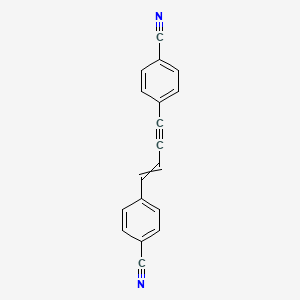
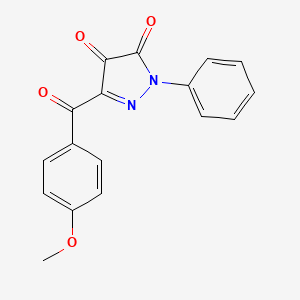
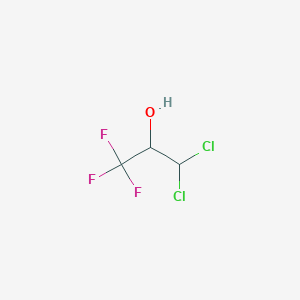
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
